3,4-dimethoxy-N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-morpholinoethyl)benzenesulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

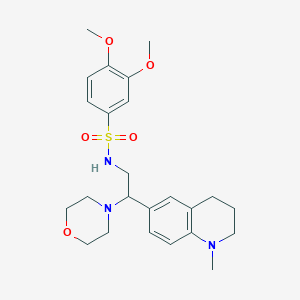

3,4-dimethoxy-N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-morpholinoethyl)benzenesulfonamide is a useful research compound. Its molecular formula is C24H33N3O5S and its molecular weight is 475.6. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Activité Biologique

3,4-Dimethoxy-N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-morpholinoethyl)benzenesulfonamide is a complex organic compound with significant biological activity. Its structure combines a sulfonamide group with a tetrahydroquinoline moiety, which contributes to its potential pharmacological properties. This article reviews the biological activities associated with this compound, including enzyme inhibition, receptor interactions, and potential therapeutic applications.

Chemical Structure

The compound's chemical structure can be represented as follows:

- Molecular Formula: C19H26N2O4S

- IUPAC Name: this compound

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

- Enzyme Inhibition: The sulfonamide group is known to inhibit enzymes like carbonic anhydrases (CAs), which are implicated in various physiological processes and disease states. Research indicates that derivatives of benzenesulfonamides can selectively inhibit different isoforms of CAs, showing promising results in terms of potency and selectivity .

- Receptor Binding: The tetrahydroquinoline moiety may interact with neurotransmitter receptors or other protein targets, influencing their activity and potentially leading to therapeutic effects such as analgesia or anti-inflammatory responses .

Biological Activity Overview

The biological activities of this compound can be categorized into several key areas:

1. Antiproliferative Activity

Studies have shown that compounds with similar structures exhibit significant antiproliferative effects against various cancer cell lines. For instance:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 3,4-Dimethoxy-N-(...) | MCF-7 | 0.58 |

| Other derivatives | UM16 | 0.31 |

This suggests that the compound may inhibit cancer cell growth effectively .

2. Carbonic Anhydrase Inhibition

Research has demonstrated that sulfonamides can act as potent inhibitors of carbonic anhydrases:

| Isoform | KI (nM) |

|---|---|

| hCA I | 47.8 |

| hCA IX | 195.9 |

| hCA XII | 116.9 |

These values indicate the compound's potential as a therapeutic agent targeting metabolic pathways .

3. Cytotoxicity Studies

Cytotoxicity assessments in various cell lines have shown that while the compound exhibits antiproliferative properties, it maintains low cytotoxicity levels:

| Cell Line | Cytotoxicity (IC50) |

|---|---|

| L929 | >100 µM |

| Hep-3B | >100 µM |

This profile is advantageous for developing drugs with fewer side effects .

Case Studies

Recent studies have focused on optimizing the structure of benzenesulfonamides to enhance their biological activity:

- A study published in June 2023 highlighted the design of novel benzenesulfonamides that demonstrated selective inhibition of human carbonic anhydrases with improved potency compared to traditional inhibitors like acetazolamide .

- Another investigation found that modifications in the tail structure of sulfonamide derivatives significantly impacted their binding affinity and selectivity towards specific CA isoforms .

Applications De Recherche Scientifique

Medicinal Chemistry Applications

-

Antitumor Activity :

- Research indicates that compounds similar to this structure exhibit antitumor properties. For instance, sulfonamides have been investigated for their ability to inhibit tumor growth through various mechanisms, including the modulation of metabolic pathways and apoptosis induction.

-

Antimicrobial Properties :

- Sulfonamide derivatives are widely recognized for their antimicrobial effects. Studies show that modifications to the sulfonamide structure can enhance antibacterial activity against a range of pathogens.

-

Neuroprotective Effects :

- The tetrahydroquinoline structure is associated with neuroprotective properties. Compounds containing this moiety have been studied for their potential in treating neurodegenerative diseases by protecting neuronal cells from oxidative stress and apoptosis.

-

Cardiovascular Benefits :

- Some derivatives of sulfonamides have shown promise in cardiovascular applications by influencing nitric oxide pathways and vasodilation processes.

Case Studies and Research Findings

Several studies have documented the pharmacological effects of related compounds:

-

Study on Antitumor Activity :

A study published in the Journal of Medicinal Chemistry demonstrated that tetrahydroquinoline derivatives exhibit significant cytotoxicity against various cancer cell lines (e.g., MCF-7 breast cancer cells). The study highlighted the importance of structural modifications in enhancing efficacy . -

Research on Antimicrobial Effects :

In a comparative analysis, sulfonamides were tested against common bacterial strains (e.g., E. coli and Staphylococcus aureus). The findings suggested that specific substitutions on the benzene ring improved antimicrobial potency . -

Neuroprotective Mechanisms :

A recent investigation into the neuroprotective effects of tetrahydroquinoline derivatives found that they can significantly reduce neuronal cell death in models of oxidative stress, indicating their potential use in treating conditions such as Alzheimer's disease .

Data Table: Summary of Applications

Propriétés

IUPAC Name |

3,4-dimethoxy-N-[2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)-2-morpholin-4-ylethyl]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H33N3O5S/c1-26-10-4-5-18-15-19(6-8-21(18)26)22(27-11-13-32-14-12-27)17-25-33(28,29)20-7-9-23(30-2)24(16-20)31-3/h6-9,15-16,22,25H,4-5,10-14,17H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOXCIDFNMBDDPH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCCC2=C1C=CC(=C2)C(CNS(=O)(=O)C3=CC(=C(C=C3)OC)OC)N4CCOCC4 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H33N3O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

475.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.